molecular formula C12H9IOS B8091292 (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone

(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone

Cat. No.: B8091292
M. Wt: 328.17 g/mol
InChI Key: LMVORHXUBVBPIS-UHFFFAOYSA-N
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Description

(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone (CAS: 2070015-36-8) is a methanone derivative featuring a thiophene ring linked to a substituted aromatic ring. Its molecular formula is C₁₈H₁₂FIOS, with a molecular weight of 422.26 g/mol . It is typically stored at room temperature under dry conditions .

Properties

IUPAC Name

(5-iodo-2-methylphenyl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IOS/c1-8-4-5-9(13)7-10(8)12(14)11-3-2-6-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVORHXUBVBPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone typically involves the reaction of 5-iodo-2-methylbenzoyl chloride with thiophene in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used include pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the desired ketone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the iodo group can enhance the compound’s ability to interact with biological targets through halogen bonding, while the thiophene ring can contribute to π-π stacking interactions.

Comparison with Similar Compounds

Substituted Thiophene-Containing Methanones

Several methanones with thiophene and substituted phenyl groups have been synthesized and characterized. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties Reference
(3,4-Dimethoxyphenyl)(3-(2-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3b) 2-Fluorophenyl, dihydro-pyrazolyl N/A 118–120 40.2 PI3Kγ inhibitory activity
NSC343344: (6-Aminopyridin-3-yl)(thiophen-2-yl)methanone 6-Aminopyridin-3-yl N/A N/A N/A Dual-target anti-Toxoplasma activity via UPRTase binding
(4-Chlorophenyl)(thiophen-2-yl)methanone (5o) 4-Chlorophenyl N/A N/A N/A NMR-characterized; used in cross-coupling studies
Dibenzo[b,d]thiophen-2-yl(4-bromophenyl)methanone (62) 4-Bromophenyl, dibenzothiophene N/A N/A N/A Dual phosphorescence (470 nm and 570 nm) with lifetimes τ = 0.06–123 ms

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., methoxy) on the phenyl ring significantly impacts solubility and bioactivity. For example, compound 3b (2-fluorophenyl substituent) exhibits PI3Kγ inhibition, while 62 (4-bromophenyl) shows dual phosphorescence due to mixed (n,π) and (π,π) transitions .
  • Heteroaromatic Moieties : Replacing the phenyl group with pyridinyl (NSC343344) or dibenzothiophene (compound 62 ) alters electronic properties and binding interactions. NSC343344 demonstrates hydrogen bonding with UPRTase, critical for anti-parasitic activity .

Halogen-Substituted Methanones

Halogen atoms (I, Br, Cl) enhance molecular polarizability and intermolecular interactions. A comparison of halogenated analogs is provided below:

Compound Name Halogen Substituent Molecular Weight (g/mol) Key Properties Reference
(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone Iodo 422.26 High molecular weight; potential for heavy-atom effect on phosphorescence
(3-Amino-4-(benzothiazol-2-yl)-5-(glycosylthio)thiophen-2-yl)(4-bromophenyl)methanone (8c) Bromo 661.17 Enhanced hydrophilicity due to glycosylthio group; antimicrobial applications
Dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone (61) Chloro N/A T1-T2 energy gap (ΔE = 0.19 eV) enables anti-Kasha emission

Key Observations :

  • Heavy-Atom Effect : Iodo and bromo substituents (e.g., in compound 8c ) enhance spin-orbit coupling, promoting intersystem crossing and phosphorescence. This is critical for compounds like 61 , which exhibit long-lived T1 states .
  • Bioactivity : Halogens improve binding to biological targets via halogen bonding. For example, bromine in 8c may contribute to its antimicrobial efficacy .

Methanones with Extended π-Systems

Expanding the π-system modifies electronic delocalization and photophysical behavior:

Compound Name Extended π-System Molecular Weight (g/mol) Key Properties Reference
Quinolin-3-yl(thiophen-2-yl)methanone (3c’a) Quinoline N/A White solid; NMR-characterized; potential for optoelectronic applications
Naphthalen-2-yl(quinolin-3-yl)methanone (3b’a) Naphthalene + quinoline N/A Yellow solid; extended conjugation for enhanced absorption

Key Observations :

  • Conjugation Effects : Compounds like 3c’a and 3b’a exhibit redshifted absorption/emission due to extended π-systems, making them candidates for organic LEDs or sensors .

Biological Activity

(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone, also known as 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, is a synthetic organic compound with significant potential in medicinal chemistry. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals, including SGLT2 inhibitors like Canagliflozin, which are used for managing diabetes.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C18H12FIOS
  • Molecular Weight : 358.35 g/mol
  • Key Functional Groups : Iodo group (I), methyl group (-CH3), thiophene ring, and a carbonyl group (C=O).

Target of Action

The primary target for this compound is the SGLT2 receptor in the kidneys. By inhibiting this receptor, the compound promotes glucose excretion and lowers blood glucose levels.

Mode of Action

The mechanism involves:

  • Inhibition of Glucose Reabsorption : The compound blocks the reabsorption of glucose from urine back into the bloodstream.
  • Biochemical Pathways : It is involved in glucose metabolism pathways, which can lead to significant metabolic effects in diabetic patients.

Biochemical and Cellular Effects

In vitro studies indicate that this compound exhibits notable cytotoxicity against various cancer cell lines, particularly human lung cancer cells. The compound's interactions with cellular proteins and enzymes suggest potential roles in altering gene expression and enzyme activity.

Comparative Analysis of Biological Activity

Compound NameStructureBiological ActivityPharmacological Use
(5-(4-Fluorophenyl)thiophen-2-yl)(5-bromophenyl)methanoneStructureModerate cytotoxicity against lung cancer cellsResearch
(5-(4-Chlorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanoneStructureLower activity compared to fluorine analogResearch
(5-(4-Methylphenyl)thiophen-2-yl)(5-bromophenyl)methanoneStructureSignificant activity against breast cancer cellsInvestigational

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Well absorbed after oral administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Eliminated via urine and feces.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological efficacy. For instance:

  • Synthesis of Derivatives : Researchers synthesized various analogs to assess their effectiveness against different types of cancer.
  • Clinical Relevance : The compound serves as an intermediate in producing Canagliflozin, emphasizing its importance in developing medications for diabetes management.

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